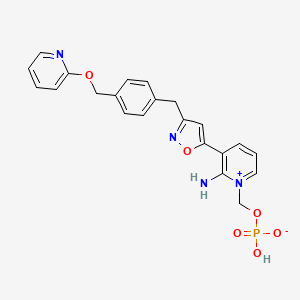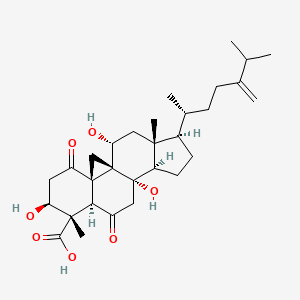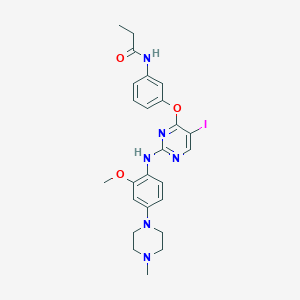
4-Chloro-N-((3-(4-methylpiperazine-1-carbonyl)phenyl)carbamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HS-152 is a novel reversible inhibitor of smurf1, directly targeting the catalytic activity of smurf hect domains, significantly blocking auto-ubiquitination and the transfer of ubiquitin from hect domain to the substrates to form isopeptide bond
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has delved into the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, highlighting methodologies for producing key intermediates in pharmaceuticals, such as the antileukemic agent imatinib. These synthesis processes involve reactions with 4-chlorobenzoyl chloride and benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate, among others, to create a variety of benzamide derivatives with potential biological activities (E. Koroleva et al., 2011).
Antimicrobial Activity
The antimicrobial potential of derivatives of this compound has been explored, with some derivatives showing promising antibacterial and antifungal activities. For instance, certain benzimidazole derivatives have demonstrated significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and antifungal activities comparable to fluconazole (C. Kuş et al., 2009).
Applications in Tuberculosis Treatment
A notable application includes the synthesis of novel derivatives for anti-tubercular scaffolds, with some showing promising activity against Mycobacterium tuberculosis. This research underscores the potential of utilizing ultrasound-assisted synthesis for producing compounds with significant biological activities, including those with non-cytotoxic characteristics against human cancer cell lines, thereby supporting their potential in anti-tubercular drug discovery (Urja D. Nimbalkar et al., 2018).
Propiedades
Fórmula molecular |
C20H21ClN4O3 |
|---|---|
Peso molecular |
400.863 |
Nombre IUPAC |
4-chloro-N-[[3-(4-methylpiperazine-1-carbonyl)phenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C20H21ClN4O3/c1-24-9-11-25(12-10-24)19(27)15-3-2-4-17(13-15)22-20(28)23-18(26)14-5-7-16(21)8-6-14/h2-8,13H,9-12H2,1H3,(H2,22,23,26,28) |
Clave InChI |
OTPUQDJJEKBVQM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC(=O)C3=CC=C(C=C3)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
HS-152; HS 152; HS152 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(NZ)-N-[1-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B1192878.png)
